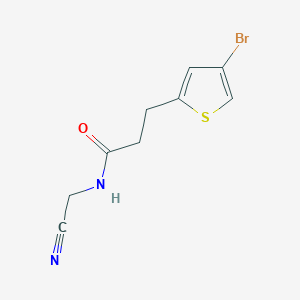

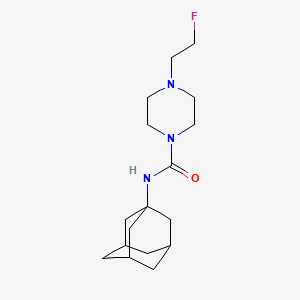

3-(4-Bromothiophen-2-YL)-N-(cyanomethyl)propanamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of compounds closely related to 3-(4-Bromothiophen-2-YL)-N-(cyanomethyl)propanamide often involves halogenation, amide formation, and sometimes catalyzed cross-coupling reactions. For instance, palladium(0) catalyzed synthesis provides a method for creating bromo-thiophene derivatives through Suzuki cross-coupling reactions, showcasing the versatility and efficiency of modern synthetic organic chemistry techniques in constructing complex molecules (Rizwan et al., 2021).

Molecular Structure Analysis

Molecular structure analysis of similar compounds reveals that they often exhibit significant molecular complexity, including the presence of bromine and thiophene rings which can influence the electronic and steric characteristics of the molecules. Techniques such as NMR, FT-IR spectroscopy, high-resolution mass spectrometry, and single-crystal X-ray diffraction are instrumental in elucidating their structure, providing a foundation for understanding the physical and chemical behavior of these compounds (Kulai & Mallet-Ladeira, 2016).

Chemical Reactions and Properties

Chemical reactions involving bromo-thiophene compounds can be diverse, including nucleophilic substitution reactions, catalytic cross-coupling, and polymerization initiations. For example, the efficiency of certain bromo-thiophene derivatives as fluorescent ATRP initiators in polymerizations of acrylates demonstrates the reactivity and potential utility of these compounds in polymer science (Kulai & Mallet-Ladeira, 2016).

Applications De Recherche Scientifique

Synthesis and Biological Activity

Arylsubstituted Halogen(thiocyanato)amides Containing 4-Acetylphenyl Fragment : This research involved the synthesis of thiocyanatoamides and their cyclization to produce 2-aminothiazol-4(5H)-ones. These compounds, including structures related to "3-(4-Bromothiophen-2-yl)-N-(cyanomethyl)propanamide," were evaluated for their antimicrobial properties, highlighting their potential in developing new antibacterial and antifungal agents (Baranovskyi et al., 2018).

Crystal Structure and Herbicidal Activity : Another study synthesized a compound through bromine-mediated cyclization and analyzed its crystal structure and herbicidal activity. The research illustrates the potential of bromothiophenyl-based compounds in agriculture for the development of new herbicides (Liu et al., 2008).

Regio- and Chemoselective Bromination : This study explored the selective bromination of cyclopentenones, demonstrating the versatility of bromination reactions in modifying the chemical structure of organic compounds. Such methodologies could be applicable to the synthesis and functionalization of compounds similar to "3-(4-Bromothiophen-2-yl)-N-(cyanomethyl)propanamide" for various scientific applications (Shirinian et al., 2012).

Synthesis of Fluorescent ATRP Initiator : The synthesis and characterization of a bromothiophene-based compound as an efficient fluorescent ATRP initiator in polymerizations of acrylates was detailed. This showcases the compound's utility in polymer science and material engineering (Kulai et al., 2016).

Antibacterial and Antifungal Evaluation : A study on the solvent-free synthesis of 5-bromothiophene-based dihydropyrimidinones demonstrated their good yields and potential biological activity. Such compounds, related to "3-(4-Bromothiophen-2-yl)-N-(cyanomethyl)propanamide," were highlighted for their antifungal and antibacterial efficacy, indicating their significance in medicinal chemistry (Sharma et al., 2022).

Propriétés

IUPAC Name |

3-(4-bromothiophen-2-yl)-N-(cyanomethyl)propanamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BrN2OS/c10-7-5-8(14-6-7)1-2-9(13)12-4-3-11/h5-6H,1-2,4H2,(H,12,13) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQDHEBBUTCDOFJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SC=C1Br)CCC(=O)NCC#N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BrN2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(4-Bromothiophen-2-YL)-N-(cyanomethyl)propanamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(Benzylsulfanyl)-4-(2-naphthyloxy)[1]benzothieno[3,2-d]pyrimidine](/img/structure/B2497656.png)

![3-[3-(3-bromophenyl)-4-[(Z)-2-cyano-3-ethoxy-3-oxoprop-1-enyl]pyrazol-1-yl]propanoic acid](/img/structure/B2497658.png)

![1-{[(Tert-butoxy)carbonyl]amino}-4-methylcyclohexane-1-carboxylic acid](/img/structure/B2497664.png)

![1-Butyl-4-[1-(2-morpholin-4-yl-2-oxoethyl)benzimidazol-2-yl]pyrrolidin-2-one](/img/structure/B2497672.png)

![2-(2-chloro-4-fluorobenzyl)-5-(4-chlorobenzyl)-2,3-dihydrobenzo[f][1,2,5]thiadiazepin-4(5H)-one 1,1-dioxide](/img/structure/B2497674.png)

![1-((3-Fluorophenyl)(6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperidine-4-carboxamide](/img/structure/B2497675.png)

![N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-(2,5-difluorophenyl)oxalamide](/img/structure/B2497676.png)

![N-(pyrazolo[1,5-a]pyridin-5-yl)-2-(4-(trifluoromethyl)phenyl)acetamide](/img/structure/B2497677.png)

![(3-Cyclopropyl-1-bicyclo[1.1.1]pentanyl)methanol](/img/structure/B2497678.png)